![molecular formula C17H17N3O4 B2423339 N-(benzo[d][1,3]dioxol-5-yl)-2-(pyridin-3-yl)morpholine-4-carboxamide CAS No. 1428357-69-0](/img/structure/B2423339.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-(pyridin-3-yl)morpholine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(benzo[d][1,3]dioxol-5-yl)-2-(pyridin-3-yl)morpholine-4-carboxamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a pyridine ring, and a morpholine carboxamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-(pyridin-3-yl)morpholine-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the benzo[d][1,3]dioxole derivative and the pyridine derivative, which are then coupled through a series of reactions including amide bond formation and morpholine ring closure. Key steps may involve:
Amide Bond Formation: Using reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt) to form the amide bond.
Morpholine Ring Closure: Cyclization reactions under basic conditions to form the morpholine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
化学反応の分析
Types of Reactions
N-(benzo[d][1,3]dioxol-5-yl)-2-(pyridin-3-yl)morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety may yield carboxylic acids or ketones, while reduction of the amide group could produce amines.
科学的研究の応用
Anticancer Activity
Numerous studies have investigated the anticancer properties of N-(benzo[d][1,3]dioxol-5-yl)-2-(pyridin-3-yl)morpholine-4-carboxamide. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of this compound showed promising activity against breast cancer cells, with IC50 values indicating effective inhibition of cell proliferation .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that it possesses antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The disc diffusion method revealed zones of inhibition comparable to standard antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions of this compound with target proteins involved in cancer and microbial pathways. These studies indicate that the compound binds effectively to key enzymes and receptors, which may explain its biological activities .
Structure-Activity Relationship (SAR)
Research focusing on the structure-activity relationship of this compound has provided insights into how modifications can enhance its efficacy. By altering substituents on the morpholine ring or the benzo[d][1,3]dioxole moiety, researchers have identified derivatives with improved potency and selectivity against specific targets .
Case Studies
作用機序
The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-2-(pyridin-3-yl)morpholine-4-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and thereby exerting its biological effects. The exact pathways and targets would depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
1-(benzo[d][1,3]dioxol-5-yl)-N-(phenyl)cyclopropane-carboxamide: This compound shares the benzo[d][1,3]dioxole moiety but differs in the cyclopropane-carboxamide structure.
3-(benzo[d][1,3]dioxol-5-yl)propionic acid: Another related compound with the benzo[d][1,3]dioxole structure but with a propionic acid group.
Uniqueness
N-(benzo[d][1,3]dioxol-5-yl)-2-(pyridin-3-yl)morpholine-4-carboxamide is unique due to the combination of the benzo[d][1,3]dioxole, pyridine, and morpholine carboxamide groups, which confer specific chemical and biological properties that are not found in the similar compounds listed above.
生物活性
N-(benzo[d][1,3]dioxol-5-yl)-2-(pyridin-3-yl)morpholine-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of a benzodioxole moiety, a pyridine ring, and a morpholine structure. Its IUPAC name is this compound. The molecular formula is C16H16N2O3 with a molecular weight of 284.31 g/mol.
Preliminary studies suggest that this compound may interact with various biological targets:
- GABA Receptors : Similar compounds have shown modulation of GABA_A receptors, enhancing chloride ion currents which could imply potential anxiolytic or anticonvulsant properties .
- Enzyme Inhibition : The compound has been investigated for its inhibitory effects on enzymes such as α-amylase, which plays a crucial role in carbohydrate metabolism. It has demonstrated significant inhibitory potential with IC50 values in the low micromolar range .
- Immune Modulation : Some derivatives in the benzodioxole family have been studied for their ability to modulate immune responses, particularly through interactions with PD-1/PD-L1 pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. The presence of the benzodioxole moiety is believed to enhance lipophilicity and receptor binding affinity. Comparisons with similar compounds indicate that modifications to the morpholine or pyridine rings can significantly impact biological efficacy.
Compound | Modification | Biological Activity |
---|---|---|
A | Morpholine replaced with piperidine | Increased GABA_A modulation |
B | Substitution on pyridine ring | Enhanced enzyme inhibition |
C | Removal of benzodioxole moiety | Decreased overall activity |
1. Antidiabetic Activity
A study focusing on benzodioxole derivatives reported that certain compounds exhibited potent inhibition against α-amylase, suggesting potential applications in diabetes management. The lead compound showed an IC50 value of 2.57 µg/mL against this target .
2. Neuropharmacological Effects
Research has indicated that modifications similar to those seen in N-(benzo[d][1,3]dioxol-5-yl)-2-(pyridin-3-yl)morpholine derivatives can lead to significant neuropharmacological effects, including anxiolytic and anticonvulsant properties. These findings were supported by in vivo studies demonstrating behavioral changes consistent with GABAergic modulation .
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-pyridin-3-ylmorpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c21-17(19-13-3-4-14-15(8-13)24-11-23-14)20-6-7-22-16(10-20)12-2-1-5-18-9-12/h1-5,8-9,16H,6-7,10-11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWACVUBRYBAFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)NC2=CC3=C(C=C2)OCO3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。